Product packaging for 1-Bromo-2-butoxycyclopentane(Cat. No.:)

1-Bromo-2-butoxycyclopentane

Cat. No.: B13629323
M. Wt: 221.13 g/mol
InChI Key: PZIWVEWNSDVHMF-UHFFFAOYSA-N
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Description

1-Bromo-2-butoxycyclopentane ( 1247108-84-4) is an organic compound with the molecular formula C9H17BrO and a molecular weight of 221.13 g/mol . It is classified as an organic building block and serves as a versatile reagent in synthetic chemistry research. The structure of this molecule, featuring a bromine atom and a butoxy ether group attached to a cyclopentane ring, makes it a valuable intermediate for constructing more complex molecular architectures. Researchers may employ this compound in various transformations, including nucleophilic substitution reactions where the bromine acts as a leaving group, or as a substrate in the development of novel synthetic methodologies, such as those involving cyclopropane ring-opening reactions to form functionalized intermediates . Its application is primarily in the field of medicinal chemistry and materials science for the synthesis of specialized compounds. The product is intended for use in a controlled laboratory environment by qualified personnel. For Research Use Only. Not for human or veterinary or diagnostic use. Handling should be conducted in accordance with all applicable laboratory safety guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17BrO B13629323 1-Bromo-2-butoxycyclopentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H17BrO

Molecular Weight

221.13 g/mol

IUPAC Name

1-bromo-2-butoxycyclopentane

InChI

InChI=1S/C9H17BrO/c1-2-3-7-11-9-6-4-5-8(9)10/h8-9H,2-7H2,1H3

InChI Key

PZIWVEWNSDVHMF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1CCCC1Br

Origin of Product

United States

Synthetic Methodologies for 1 Bromo 2 Butoxycyclopentane

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.inegrassbcollege.ac.in For 1-Bromo-2-butoxycyclopentane, two primary disconnections are considered, targeting the key carbon-bromine (C-Br) and carbon-oxygen (C-O) bonds.

Disconnection of the C-Br Bond: This disconnection, an application of a Functional Group Interconversion (FGI) transform, points to Butoxycyclopentane as the immediate precursor. egrassbcollege.ac.in The forward reaction would involve the selective bromination of this ether intermediate.

Disconnection of the C-O Bond: Cleavage of the ether linkage suggests two possible synthetic routes based on the Williamson ether synthesis. This leads to precursors such as a 2-bromocyclopentanol derivative and a butyl halide, or a 1,2-dihalocyclopentane and a butoxide anion. ias.ac.inegrassbcollege.ac.in

These disconnections form the basis of a synthetic tree, outlining the available pathways to the target molecule. ias.ac.in The choice of a specific route depends on the availability of precursors and the efficiency of the corresponding chemical reactions.

Precursor Selection and Design for Cyclopentane (B165970) Ring Functionalization

The choice of starting materials is dictated by the retrosynthetic strategy. Both pathways ultimately trace back to simple, five-membered ring structures.

Cyclopentene (B43876): This is a versatile and common starting material. It can be readily functionalized across the double bond. For instance, the addition of bromine (Br₂) yields trans-1,2-dibromocyclopentane, a key precursor for etherification strategies. smolecule.com

Cyclopentanol (B49286): This alcohol can serve as a precursor for Butoxycyclopentane via an alkylation reaction with a butyl halide, setting the stage for a subsequent bromination step. smolecule.com

Butanol: This alcohol is the source of the butoxy group. It can be deprotonated with a strong base (e.g., sodium hydride) to form sodium butoxide, a potent nucleophile required for the Williamson ether synthesis. careers360.comchemistnotes.com

The design of the synthesis hinges on the strategic sequence of introducing the bromo and butoxy functionalities onto these fundamental precursors.

Direct Bromination Approaches to Butoxycyclopentane Intermediates

This synthetic route involves the initial preparation of butoxycyclopentane, followed by its bromination. While seemingly direct, this approach presents significant challenges in controlling the regioselectivity of the bromination step.

Electrophilic bromination typically involves the reaction of an electron-rich species with an electrophilic bromine source, such as molecular bromine (Br₂). mdpi.com The ether oxygen in butoxycyclopentane acts as an activating group, increasing the electron density of the cyclopentane ring. However, directing the electrophilic attack to the C2 position specifically is challenging.

The mechanism often proceeds through the formation of a bromonium ion or via a more reactive enol ether intermediate, especially under acidic conditions. rsc.orgwur.nl The regioselectivity can be highly dependent on the reaction medium. For instance, studies on similar ketone systems show that bromination in aqueous acidic media can favor the more substituted alpha-carbon (thermodynamic product), whereas reactions in acidic methanol (B129727) can proceed via an enol ether to yield the kinetic product. wur.nl In the case of butoxycyclopentane, a mixture of brominated isomers would likely be formed, complicating the purification of the desired this compound.

Free-radical bromination offers an alternative pathway for halogenation. libretexts.org This method typically employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as light or benzoyl peroxide. nih.govchegg.com Radical reactions proceed via the formation of the most stable radical intermediate.

For an ether like butoxycyclopentane, the most stable radical is on the carbon atom adjacent (alpha) to the ether oxygen, as the oxygen atom can stabilize the radical through resonance. This would preferentially lead to bromination at the C1 position, yielding 1-bromo-1-butoxycyclopentane, rather than the desired this compound. Therefore, radical bromination is generally not a viable primary pathway for this specific target molecule.

Etherification Strategies for Bromocyclopentane Precursors

This approach focuses on forming the C-O ether bond as the final key step, typically using a brominated cyclopentane derivative as the electrophile.

The Williamson ether synthesis is a cornerstone of ether preparation, involving an SN2 reaction between an alkoxide nucleophile and an alkyl halide electrophile. careers360.comwikipedia.org For the synthesis of this compound, the logical precursors would be sodium butoxide and 1,2-dibromocyclopentane.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2), where the butoxide ion performs a backside attack on the carbon bearing a bromine atom, displacing it. chemistnotes.comwikipedia.org

Reaction: CH₃(CH₂)₃O⁻Na⁺ + C₅H₈Br₂ → C₉H₁₇BrO + NaBr

The table below summarizes the competing pathways.

Reaction Pathway Reactants Product(s) Notes
SN2 Substitution Sodium Butoxide + 1,2-DibromocyclopentaneThis compoundThe desired reaction. Favored by less sterically hindered substrates and lower temperatures.
E2 Elimination Sodium Butoxide + 1,2-Dibromocyclopentane3-Bromocyclopent-1-ene + Butanol + NaBrA significant competing reaction for secondary halides with strong bases. byjus.commasterorganicchemistry.com

Due to the secondary nature of the cyclopentyl halide, achieving a high yield of this compound via this method is challenging. Careful control of reaction conditions, such as using a less-hindered base or lower temperatures, may slightly favor substitution, but the formation of the elimination byproduct is often unavoidable.

Alternative Etherification Protocols (e.g., Reductive Etherification, Acid-Catalyzed Approaches)

Beyond classical Williamson ether synthesis, alternative methods offer different pathways to this compound and related structures.

Reductive Etherification: This strategy involves the reaction of a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.orgrsc.orgorganic-chemistry.org For the synthesis of this compound, this could conceptually involve the reductive coupling of 2-bromocyclopentanone (B1279250) with butanol. The reaction is typically catalyzed by a Lewis acid, such as iron(III) chloride, and utilizes a hydrosilane, like triethylsilane, as the reductant. organic-chemistry.org This method offers the advantage of converting a ketone directly to an ether in a single step. organic-chemistry.org Various catalysts, including those based on platinum, ruthenium, and thiourea, have been explored for reductive etherification reactions, highlighting the versatility of this approach. organic-chemistry.org Water is often the only by-product, which can be removed to drive the reaction forward. organic-chemistry.org

Acid-Catalyzed Approaches: The acid-catalyzed addition of an alcohol to an alkene presents another route to ether formation. chadsprep.comyoutube.comyoutube.com In the context of synthesizing a precursor to this compound, cyclopentene could be reacted with butanol in the presence of a strong acid catalyst, such as sulfuric acid. chadsprep.comyoutube.com This reaction proceeds via a carbocation intermediate, following Markovnikov's rule where the alkoxy group adds to the more substituted carbon. chadsprep.comyoutube.comyoutube.com However, the formation of a carbocation intermediate also means that rearrangements are possible, which could lead to a mixture of products. chadsprep.commnstate.edu The subsequent bromination of the resulting butoxycyclopentane would then yield the target molecule. It is important to control the reaction conditions, as the process is reversible and exists in equilibrium with the dehydration of the corresponding alcohol. libretexts.org

Stereocontrol in the Synthesis of this compound

Controlling the stereochemistry during the synthesis of this compound is crucial, as the molecule contains two chiral centers, leading to the possibility of four stereoisomers.

Diastereoselectivity in the synthesis of this compound can be achieved by controlling the relative orientation of the bromo and butoxy substituents. One common strategy involves the bromination of cyclopentene in the presence of butanol. This reaction proceeds through a cyclic bromonium ion intermediate. masterorganicchemistry.comlibretexts.org The subsequent nucleophilic attack by the butoxy group occurs from the face opposite to the bromine atom, resulting in anti-addition. masterorganicchemistry.comlibretexts.org This leads to the preferential formation of the trans-diastereomer of this compound. The choice of solvent can also influence the outcome; however, in many cases, the solvent primarily serves to facilitate the reaction without direct participation. masterorganicchemistry.com

The synthesis of highly functionalized cyclopentanes with multiple chiral centers often relies on stereocontrolled functionalization of a cyclopentene precursor. researchgate.net For instance, the formation of an oxirane followed by a regioselective and stereoselective ring-opening can be a powerful method to introduce substituents with a defined relative stereochemistry. researchgate.net

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts to favor the formation of one enantiomer over the other.

Asymmetric Induction: This approach involves using a chiral substrate to influence the stereochemical outcome of a subsequent reaction. capes.gov.brmdpi.com For example, starting with an enantiomerically pure cyclopentene derivative can induce facial selectivity in the addition of the bromo and butoxy groups. The use of chiral pool starting materials, such as derivatives of amino acids or terpenes, is a common strategy in asymmetric synthesis. mdpi.com

Chiral Auxiliary Strategies: A chiral auxiliary is a chiral molecule that is temporarily incorporated into the substrate to direct the stereochemistry of a reaction. researchgate.netnih.gov After the desired stereocenter(s) are established, the auxiliary is removed. For instance, a chiral alcohol could be used to form a chiral ester on a cyclopentane precursor. The steric bulk and electronic properties of the auxiliary would then direct the approach of the incoming reagents, leading to a stereoselective functionalization. researchgate.net The development of chiral interlocking auxiliaries represents an advanced strategy for controlling stereochemistry in complex molecular architectures. nih.gov

Optimization of Reaction Parameters and Yield Enhancement

To maximize the yield and purity of this compound, careful optimization of reaction conditions is essential.

The choice of solvent, reaction temperature, and catalyst can significantly impact the outcome of the synthesis.

Solvent: The polarity of the solvent can influence reaction rates and selectivity. researchgate.net For reactions involving charged intermediates, such as the opening of a bromonium ion, a polar solvent can help to stabilize these species. However, in some cases, the solvent may also act as a competing nucleophile, leading to undesired byproducts. libretexts.orglibretexts.org For example, in the bromination of an alkene, using water as a solvent can lead to the formation of a halohydrin. libretexts.org In the case of bromination with Br2, an inert solvent like carbon tetrachloride (CCl4) is often used to avoid such side reactions. masterorganicchemistry.com

Temperature: The reaction temperature affects the rate of reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions or decomposition of the product. For instance, in the acid-catalyzed addition of an alcohol to an alkene, lower temperatures favor the formation of the ether product over the reverse elimination reaction. libretexts.org Specific temperature control is also crucial in reactions involving thermally sensitive reagents or intermediates.

Catalysis: The choice of catalyst is critical in many synthetic transformations. In acid-catalyzed reactions, the concentration and strength of the acid can affect the reaction rate and selectivity. sci-int.com For reductive etherification, the nature of the metal catalyst (e.g., Pd, Pt, Ru) and the support can influence both the rate and selectivity of the reaction. nrel.gov For instance, in the reductive etherification of n-butanol and 4-heptanone, Pd supported on NbOPO4 was found to be highly effective. nrel.gov

Minimizing side reactions is key to obtaining a high yield of a pure product.

Common Side Reactions: In the synthesis of this compound, potential side reactions include elimination to form cyclopentene derivatives, over-bromination, and the formation of isomeric byproducts. smolecule.com In acid-catalyzed additions, carbocation rearrangements can lead to a mixture of products. mnstate.edu During bromination, radical pathways, which can be initiated by light, can lead to undesired products; therefore, carrying out the reaction in the dark is sometimes specified. masterorganicchemistry.com

Purification: After the reaction is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for compounds like this compound include fractional distillation and column chromatography. chemicalbook.com The purity of the final product can be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Scalability and Process Efficiency Considerations for Synthetic Routes

The industrial-scale synthesis of this compound requires careful consideration of several factors to ensure a safe, efficient, and cost-effective process. The alkoxybromination route, while straightforward in a laboratory setting, presents specific challenges and opportunities for optimization when scaled up.

Reagent Selection and Stoichiometry: The choice of the brominating agent is critical. While elemental bromine (Br₂) can be used, N-Bromosuccinimide (NBS) is often preferred for large-scale operations despite its higher cost. masterorganicchemistry.com NBS is a crystalline solid that is safer and easier to handle than volatile and highly corrosive liquid bromine. youtube.com Using NBS also provides a low, steady concentration of bromine in the reaction mixture, which can help to suppress the formation of dibrominated byproducts. masterorganicchemistry.com The other major byproduct of using NBS is succinimide (B58015), which is a water-soluble and relatively benign solid, simplifying its removal during the workup phase. youtube.com Butanol often serves as both the nucleophile and the solvent, and using it in excess can help to drive the reaction to completion.

Reaction Conditions and Control: The alkoxybromination reaction is typically exothermic, and effective temperature control is paramount for scalability. mt.com Maintaining a low and stable temperature, for instance at 0°C, is crucial to prevent side reactions such as the formation of α-bromoketones and other impurities. wikipedia.org Automated reaction systems can be employed to precisely control the rate of reagent addition and cooling, thereby ensuring consistent reaction conditions and improving safety. mt.com The choice of solvent can also influence the reaction; while butanol is the reactant, co-solvents might be considered in some process variations to improve solubility or moderate reactivity. numberanalytics.com

Work-up and Purification: On a large scale, the work-up procedure must be efficient and minimize solvent use. The process would typically involve quenching any unreacted NBS, followed by an aqueous wash to remove the succinimide byproduct and excess butanol. Phase separation would then yield the crude product in an organic layer.

Process Optimization and Modern Methodologies: To enhance scalability and sustainability, modern synthetic methodologies like flow chemistry and electrochemical approaches can be considered. mdpi.comencyclopedia.pub A flow process, where reactants are continuously pumped through a reactor, offers superior heat and mass transfer, allowing for better control over exothermic reactions and potentially higher throughput. acs.org Electrochemical methods can generate the reactive bromine species in-situ from less hazardous sources like hydrobromic acid or bromide salts, reducing the need to handle reagents like Br₂ or NBS. rsc.org Such electrochemical processes have demonstrated scalability and can lead to high product yields. mdpi.comencyclopedia.pub

The table below summarizes key considerations for scaling up the synthesis of this compound.

Factor Laboratory Scale Consideration Industrial Scale Consideration
Bromine Source N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)NBS is preferred for safety and handling; electrochemical generation of bromine is a sustainable alternative. masterorganicchemistry.comrsc.org
Temperature Control Ice bathAutomated cooling systems, potentially in a flow reactor for superior heat exchange. mt.comacs.org
Solvent Butanol (often in excess)Optimization of butanol quantity; potential for solvent recycling to improve cost-effectiveness.
Work-up Simple liquid-liquid extractionEfficient, large-scale phase separation; management of aqueous waste streams.
Purification Flash column chromatography or simple distillationFractional vacuum distillation; optimization for energy efficiency and high throughput.
Byproduct Management Disposal of succinimideRecovery or disposal of succinimide in an environmentally responsible manner.

Spectroscopic and Spectrometric Elucidation of 1 Bromo 2 Butoxycyclopentane Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and correlations, the precise structure of 1-Bromo-2-butoxycyclopentane can be determined.

The protons of the butoxy group would exhibit characteristic signals: a triplet around 3.4-3.6 ppm for the -OCH₂- protons, a multiplet around 1.5-1.7 ppm for the adjacent -CH₂- group, another multiplet around 1.3-1.5 ppm for the next -CH₂- group, and a triplet around 0.9 ppm for the terminal methyl (-CH₃) group. The protons on the cyclopentane (B165970) ring, other than those directly attached to the bromine and butoxy groups, would likely appear as complex multiplets in the upfield region of the spectrum, between 1.2 and 2.2 ppm.

Spin-spin coupling between adjacent non-equivalent protons would lead to splitting of these signals, providing valuable information about the connectivity of the molecule. For instance, the CH-Br and CH-O protons would be expected to show coupling to each other and to the adjacent methylene protons on the cyclopentane ring.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
CH-Br4.0 - 4.5Multiplet
CH-O3.5 - 4.0Multiplet
-OCH₂- (butoxy)3.4 - 3.6Triplet
-OCH₂CH₂- (butoxy)1.5 - 1.7Multiplet
-CH₂CH₃ (butoxy)1.3 - 1.5Multiplet
-CH₃ (butoxy)0.9Triplet
Cyclopentane -CH₂-1.2 - 2.2Multiplets

Note: These are predicted values and may vary based on the solvent and stereochemistry of the molecule.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbon atom attached to the bromine (C-Br) is expected to have a chemical shift in the range of 50-60 ppm. The carbon atom bonded to the oxygen of the butoxy group (C-O) would be significantly deshielded, appearing further downfield, typically between 70 and 80 ppm.

The carbon atoms of the butoxy group would have characteristic chemical shifts: the -OCH₂- carbon at approximately 68-72 ppm, the next two -CH₂- carbons at around 32 ppm and 19 ppm, and the terminal methyl carbon at about 14 ppm. The remaining three carbon atoms of the cyclopentane ring would be expected to resonate in the upfield region, typically between 20 and 40 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
C-Br50 - 60
C-O70 - 80
-OCH₂- (butoxy)68 - 72
-OCH₂CH₂- (butoxy)~32
-CH₂CH₃ (butoxy)~19
-CH₃ (butoxy)~14
Cyclopentane -CH₂-20 - 40

Note: These are predicted values and are subject to solvent effects and stereoisomerism.

To unambiguously assign all proton and carbon signals and confirm the connectivity of this compound, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. sdsu.edu Cross-peaks would be observed between the CH-Br proton and its neighboring protons on the cyclopentane ring, as well as the CH-O proton. sdsu.edu This would help to trace the proton-proton connectivity within the cyclopentane ring and establish the relative positions of the bromo and butoxy substituents. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of the carbon signals based on the already assigned proton spectrum. sdsu.edu

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands.

The most prominent bands would be due to C-H stretching vibrations of the alkane portions of the molecule, which are typically observed in the region of 2850-3000 cm⁻¹. The presence of the ether linkage (C-O-C) would give rise to a strong C-O stretching absorption band in the fingerprint region, typically around 1050-1150 cm⁻¹. The C-Br stretching vibration is expected to appear in the lower frequency region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info

Table 3: Predicted IR Absorption Bands for this compound

Bond Vibration Predicted Absorption Range (cm⁻¹) Intensity
C-H (alkane) stretch2850 - 3000Strong
C-O (ether) stretch1050 - 1150Strong
C-Br stretch500 - 600Medium to Strong

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺). Since bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. The molecular weight of C₉H₁₇BrO with ⁷⁹Br is 220.05 g/mol and with ⁸¹Br is 222.05 g/mol .

Fragmentation of the molecular ion would lead to the formation of various daughter ions. Common fragmentation pathways would likely involve the loss of the bromine atom, the butoxy group, or parts of the cyclopentane ring. The observation of a fragment ion corresponding to the loss of a bromine radical (M-Br)⁺ would be a strong indicator of the presence of bromine. Another significant fragmentation could be the cleavage of the C-O bond of the ether, leading to ions corresponding to the butoxy group and the bromocyclopentyl cation.

High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion with high precision. This data can be used to determine the elemental composition of the molecule, confirming the molecular formula of C₉H₁₇BrO. The calculated exact mass for [C₉H₁₇⁷⁹BrO]⁺ is 220.0514 and for [C₉H₁₇⁸¹BrO]⁺ is 222.0493. An experimentally determined mass that matches these values to within a few parts per million would provide strong evidence for the proposed molecular formula.

Electron Ionization (EI) and Electrospray Ionization (ESI) Fragmentation Pathways

The structural elucidation of this compound through mass spectrometry relies on the distinct fragmentation patterns generated under different ionization techniques. Electron Ionization (EI) provides extensive fragmentation through high-energy electron impact, while Electrospray Ionization (ESI) offers softer ionization, typically requiring tandem mass spectrometry (MS/MS) to induce and study fragmentation.

Electron Ionization (EI) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation patterns. rsc.orgnih.gov The resulting mass spectrum is a fingerprint of the molecule, characterized by numerous fragment ions. For this compound, the fragmentation is primarily dictated by the presence of the bromine atom, the ether linkage, and the cyclic alkane structure.

A key characteristic in the mass spectrum of a bromine-containing compound is the presence of isotopic peaks for any fragment retaining the bromine atom. Bromine has two abundant isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. youtube.comdocbrown.infolibretexts.orgchemguide.co.uklibretexts.org This results in two peaks of almost equal intensity separated by two mass-to-charge (m/z) units, known as the M+ and M+2 pattern, which is a clear indicator of the presence of a single bromine atom in an ion. youtube.comdocbrown.infolibretexts.orgchemguide.co.uklibretexts.org

The fragmentation of this compound in EI-MS is expected to proceed through several key pathways initiated by the formation of a high-energy molecular ion radical, [M]•+.

Alpha (α)-Cleavage: This is a characteristic fragmentation pathway for ethers. miamioh.eduwhitman.edu The cleavage of the C-C bond adjacent to the oxygen atom (α to the oxygen) results in the formation of a resonance-stabilized oxonium ion. For this compound, this can occur on either side of the ether oxygen.

Loss of a propyl radical (•C₃H₇): Cleavage between the first and second carbon of the butyl group leads to a prominent ion.

Cleavage of the cyclopentyl ring: The bond between the butoxy-substituted carbon and an adjacent carbon in the cyclopentane ring can break.

C-O Bond Cleavage: The bond between the cyclopentyl ring and the butoxy group can undergo heterolytic cleavage. whitman.edu This can result in either the charge remaining with the butyl group or the cyclopentyl fragment.

Cleavage of the C-Br Bond: The carbon-bromine bond is often the weakest bond in the molecule, making its cleavage a favorable fragmentation pathway. docbrown.info This results in the loss of a bromine radical (•Br), leading to a cation at m/z 143.

Ring Opening and Fragmentation: The initial ionization can occur on the cyclopentane ring, leading to the formation of a radical cation. nih.gov This is often followed by ring-opening (a β-scission reaction) to form an acyclic radical ion, which can then undergo further fragmentation, such as the loss of neutral alkene molecules (e.g., ethene). nih.govdocbrown.info

Predicted Major Fragments in EI-MS for this compound

This table presents predicted fragmentation data based on established principles, not experimental results for this specific compound.

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment Ion StructureFragmentation Pathway
220222[C₉H₁₇BrO]•+Molecular Ion (M•+)
143-[C₉H₁₇O]+Loss of •Br from the molecular ion
163165[C₅H₈BrO]+Loss of •C₃H₇ (propyl radical) via α-cleavage
57-[C₄H₉]+Cleavage of the C-O bond, forming a butyl cation
--Other smaller fragments arising from further breakdown of the cyclopentane ring and butyl chain would also be expected.

Electrospray Ionization (ESI) Fragmentation Pathway

ESI is a "soft" ionization technique that typically generates protonated molecules, [M+H]⁺, with minimal in-source fragmentation. nih.gov To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID). The fragmentation of these even-electron ions proceeds through charge-driven pathways, which differ significantly from the radical-initiated fragmentations seen in EI. rsc.orgnih.gov

For this compound, protonation is most likely to occur at the ether oxygen atom, forming an oxonium ion. The subsequent fragmentation in MS/MS will be initiated from this charge site.

Loss of a Neutral Butene Molecule: A common fragmentation pathway for protonated ethers is the loss of an alkene via a rearrangement reaction. Protonated this compound can lose butene (C₄H₈) to produce a protonated 2-bromocyclopentanol ion.

Loss of a Neutral Butanol Molecule: Cleavage of the C-O bond can result in the loss of a neutral butanol molecule (C₄H₉OH). This would leave a bromocyclopentyl cation.

Loss of HBr: The elimination of a neutral molecule of hydrogen bromide (HBr) is another plausible pathway, particularly if a proton can be transferred to the bromine atom, facilitating its departure along with a hydrogen from the cyclopentane ring. This would result in a butoxycyclopentene cation.

Predicted Major Fragments in ESI-MS/MS for this compound

This table presents predicted fragmentation data based on established principles, not experimental results for this specific compound.

Precursor Ion m/z (for ⁷⁹Br)Precursor Ion m/z (for ⁸¹Br)Fragment Ion m/z (for ⁷⁹Br)Fragment Ion m/z (for ⁸¹Br)Proposed Fragment Ion StructureFragmentation Pathway
221223165167[C₅H₁₀BrO]+Loss of neutral butene (C₄H₈)
221223147149[C₅H₈Br]+Loss of neutral butanol (C₄H₉OH)
221223141-[C₉H₁₆O]+Loss of neutral HBr

Stereochemical Investigations of 1 Bromo 2 Butoxycyclopentane

Identification and Separation of Diastereomers and Enantiomers

The separation of the stereoisomers of 1-bromo-2-butoxycyclopentane is a critical step for individual analysis. The process typically involves a two-stage approach targeting the different physical properties of diastereomers and enantiomers.

Diastereomer Separation: The cis and trans diastereomers of this compound possess distinct physical properties, such as boiling points, melting points, and chromatographic retention times. This difference allows for their separation using standard laboratory techniques. Gas chromatography (GC) or fractional distillation can be effective for separating these isomers on an analytical or preparative scale. The separation relies on the different dipole moments and van der Waals interactions arising from the varied spatial arrangements of the substituents.

Enantiomer Separation (Resolution): Enantiomers, having identical physical properties in an achiral environment, require chiral recognition to be separated. libretexts.org This process is known as resolution. libretexts.orglibretexts.org Several methods can be employed:

Chiral Chromatography: This is a powerful technique where the stationary phase of a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column is made of a chiral material. The enantiomers of either the cis or trans pair will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.

Chemical Derivatization: This classic method involves reacting the racemic mixture (e.g., the trans pair) with a single enantiomer of a chiral resolving agent. libretexts.orglibretexts.org For instance, if a related cyclopentanol (B49286) precursor is used, it can be reacted with an enantiomerically pure chiral acid to form a mixture of diastereomeric esters. libretexts.org These diastereomers can then be separated by standard crystallization or chromatography. libretexts.org Subsequent hydrolysis of the separated esters yields the individual, enantiomerically pure alcohols, which can then be converted to the target this compound isomers.

The following table outlines the general strategy for the separation of this compound stereoisomers.

Stereoisomer TypeProperty DifferenceSeparation MethodPrinciple
Diastereomers (cis vs. trans)Different physical properties (e.g., boiling point, polarity)Gas Chromatography (GC), Fractional Distillation, Column ChromatographyIsomers have different interactions with the stationary phase or different vapor pressures due to distinct molecular shapes and dipole moments.
Enantiomers (e.g., (1R,2R) vs. (1S,2S))Identical physical properties (except with chiral probes)Chiral Chromatography (HPLC/GC) or Chemical DerivatizationDifferential interaction with a chiral stationary phase or conversion into separable diastereomers. libretexts.orglibretexts.org

Conformational Analysis of the Cyclopentane (B165970) Ring System with Substituents

The five-membered cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain, primarily existing as two key forms: the envelope (C_s symmetry) and the twist (C_2 symmetry). These conformations rapidly interconvert through a low-energy process called pseudorotation. researchgate.net

The presence of substituents like bromine and the butoxy group significantly influences the conformational equilibrium. The substituents can occupy either pseudo-axial or pseudo-equatorial positions, and the ring will preferentially adopt a conformation that minimizes steric interactions.

For trans-1,2-disubstituted cyclopentanes, a dynamic equilibrium often exists between a diaxial and a diequatorial conformation. researchgate.netmdpi.com The relative stability of these forms depends on the size and nature of the substituents. Computational studies on related molecules like 1,2-dimethoxycyclopentane show that the diequatorial conformer is generally more stable. rsc.org However, for larger substituents like bromine, the diaxial conformation can also be significantly populated. researchgate.netmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for studying these conformations. mdpi.com By analyzing the vicinal proton-proton coupling constants (³J_HH), one can infer the dihedral angles between adjacent protons, which are directly related to the ring's pucker and the substituent orientation. researchgate.net For example, a large coupling constant is typically observed for protons in a trans-diaxial arrangement.

The table below summarizes the key conformations for a trans-1,2-disubstituted cyclopentane.

ConformationSubstituent PositionsRelative EnergyKey Steric Interactions
Twist (Diequatorial)Both substituents are in lower-energy pseudo-equatorial positions.Generally more stable.Gauche interaction between substituents.
Twist (Diaxial)Both substituents are in higher-energy pseudo-axial positions.Generally less stable.1,3-diaxial interactions with other ring atoms.

Determination of Absolute Configuration via Advanced Spectroscopic or Diffraction Methods

Determining the absolute configuration (i.e., assigning R or S to each chiral center) is the final step in a complete stereochemical characterization. libretexts.org

X-ray Crystallography: This is the most definitive method for determining absolute configuration. nih.govrais.isresearchgate.netresearchgate.net It requires growing a single crystal of the compound or a suitable solid derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise mapping of each atom's position in three-dimensional space, unambiguously revealing its stereochemistry. Since this compound is likely a liquid, a common strategy is to synthesize a crystalline derivative, such as an amide or ester from a related precursor, and perform the analysis on that solid. nih.gov

Chiroptical Methods: Techniques like Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) measure the differential interaction of the molecule with left- and right-circularly polarized light. thieme-connect.de While powerful, these methods are often comparative. thieme-connect.de The absolute configuration is typically assigned by comparing the experimental spectrum to that of a known compound or by applying empirical rules, which can be complex for flexible molecules like substituted cyclopentanes. thieme-connect.de

NMR with Chiral Derivatizing Agents: Another approach involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers that can be distinguished by NMR spectroscopy. By analyzing the differences in the chemical shifts of the resulting diastereomers, and by knowing the absolute configuration of the derivatizing agent, the configuration of the original enantiomer can often be deduced.

Influence of Stereochemistry on Reactivity and Reaction Selectivity

The stereochemical arrangement of the bromo and butoxy groups profoundly impacts the reactivity of this compound, particularly in substitution and elimination reactions.

Neighboring Group Participation (NGP): The lone pair of electrons on the oxygen atom of the butoxy group can act as an internal nucleophile, a phenomenon known as neighboring group participation (NGP) or anchimeric assistance. wikipedia.orgdalalinstitute.comlibretexts.org This is especially significant for the trans isomer. When the bromine atom leaves, the butoxy group can attack the resulting carbocationic center from the opposite face, forming a bicyclic oxonium ion intermediate. nih.govnih.gov

This participation has two major consequences:

Rate Acceleration: The reaction rate is often significantly increased compared to a similar compound without the participating group. wikipedia.org

The table below contrasts the outcomes for cis and trans isomers in a substitution reaction where NGP is possible.

IsomerNGP PossibilityIntermediateStereochemical Outcome
transHigh (anti-periplanar arrangement possible)Bicyclic Oxonium IonRetention of configuration
cisLow (syn arrangement)Classical CarbocationMixture of products (inversion and retention)

Elimination Reactions (E2): The E2 mechanism requires an anti-periplanar arrangement of the leaving group (bromine) and a proton on an adjacent carbon.

For the trans isomer , the most stable diequatorial conformation does not have any anti-periplanar H and Br atoms. The molecule must adopt the less stable diaxial conformation to undergo E2 elimination.

For the cis isomer , there are two available protons on the adjacent carbon that can achieve an anti-periplanar relationship with the bromine atom, facilitating the E2 reaction.

This stereochemical requirement means that the cis and trans isomers will often exhibit different rates of elimination and may even lead to different alkene products.

Chemical Reactivity and Transformational Pathways of 1 Bromo 2 Butoxycyclopentane

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides, involving the replacement of the halogen (the nucleofuge) by a nucleophile. oxfordsciencetrove.comibchem.com For 1-bromo-2-butoxycyclopentane, these reactions can proceed via two primary mechanisms: SN1 and SN2. smolecule.com

The structure of this compound, being a secondary haloalkane, makes it susceptible to both SN1 and SN2 pathways. byjus.comlibretexts.org The predominant mechanism is highly dependent on the reaction environment, specifically the nature of the nucleophile and the solvent. oxfordsciencetrove.comlibretexts.org

The SN2 (Substitution, Nucleophilic, Bimolecular) mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.com This pathway is favored by strong nucleophiles and is sensitive to steric hindrance. For this compound, the cyclopentane (B165970) ring and the adjacent butoxy group create a moderately hindered environment, making SN2 reactions possible but potentially slower than for a primary halide. extramarks.com

The SN1 (Substitution, Nucleophilic, Unimolecular) mechanism is a two-step process. savemyexams.com The first and rate-determining step is the spontaneous dissociation of the C-Br bond to form a secondary carbocation intermediate. byjus.comlibretexts.org This carbocation is then rapidly attacked by a nucleophile. byjus.com The rate depends only on the concentration of the alkyl halide. libretexts.orgmasterorganicchemistry.com This pathway is favored by conditions that stabilize the carbocation intermediate, such as the use of weak nucleophiles and polar protic solvents. libretexts.orgyoutube.com The stability of the secondary carbocation formed from this compound is greater than a primary one, making the SN1 route viable. chemist.sg

Solvent effects are critical in directing the reaction pathway. csbsju.edulibretexts.org

Polar protic solvents , such as water and alcohols, are capable of hydrogen bonding. csbsju.edulibretexts.org They effectively solvate both the departing leaving group (anion) and the carbocation intermediate, thereby stabilizing the transition state for the SN1 pathway and promoting this mechanism. csbsju.edulibretexts.org These solvents can also solvate the nucleophile, reducing its nucleophilicity and thus depressing the rate of SN2 reactions. libretexts.org

Polar aprotic solvents , such as acetone (B3395972) or dimethylformamide (DMF), lack acidic protons and cannot hydrogen bond as effectively. blogspot.com They are less effective at solvating anions (the nucleophile), leaving it "naked" and more reactive. This enhances nucleophilicity and favors the single-step SN2 mechanism. blogspot.com

Table 1: Factors Influencing Substitution Mechanisms for this compound

Factor Favors SN1 Favors SN2 Rationale
Nucleophile Weak (e.g., H₂O, ROH) Strong (e.g., CN⁻, RS⁻, OH⁻) Strong nucleophiles are required for the concerted attack in SN2; weak nucleophiles can wait for carbocation formation in SN1. libretexts.org
Solvent Polar Protic (e.g., Ethanol, Water) Polar Aprotic (e.g., Acetone, DMSO) Protic solvents stabilize the carbocation intermediate (SN1). csbsju.edulibretexts.org Aprotic solvents enhance nucleophile reactivity (SN2). blogspot.com

| Substrate | Secondary (borderline) | Secondary (borderline) | As a secondary halide, it can proceed via either path, with conditions being the deciding factor. libretexts.org |

The versatility of this compound is demonstrated by its reactivity with a wide range of nucleophiles, leading to the formation of diverse functional groups.

Oxygen Nucleophiles: Reaction with strong oxygen nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) under conditions favoring substitution (e.g., lower temperatures) would primarily yield alcohols or ethers via an SN2 mechanism. With weak oxygen nucleophiles like water or alcohols, the reaction would proceed via an SN1 mechanism, also forming alcohols or ethers. chemguide.co.uk

Nitrogen Nucleophiles: Ammonia (NH₃) and amines can act as nucleophiles, attacking this compound to form the corresponding substituted ammonium (B1175870) salt, which upon deprotonation yields a primary, secondary, or tertiary amine. ibchem.com Stronger nitrogen nucleophiles like the azide (B81097) ion (N₃⁻) are also effective, producing alkyl azides. libretexts.org

Sulfur Nucleophiles: Sulfur nucleophiles, such as hydrosulfide (B80085) (SH⁻) and thiolates (RS⁻), are generally excellent nucleophiles. libretexts.org Their reaction with this compound via the SN2 pathway is typically efficient, leading to the formation of thiols and thioethers, respectively.

Carbon Nucleophiles: To form new carbon-carbon bonds, nucleophiles like the cyanide ion (CN⁻) can be used. This reaction, typically proceeding via an SN2 mechanism, produces a nitrile, which also extends the carbon chain by one. ibchem.com

Table 2: Examples of Nucleophilic Substitution Products

Nucleophile Class Example Nucleophile Reagent Example Product Type
Oxygen Hydroxide NaOH Alcohol
Alkoxide NaOCH₃ Ether
Nitrogen Ammonia NH₃ Amine
Azide NaN₃ Azide
Sulfur Thiolate NaSCH₃ Thioether

A potential and fascinating reaction pathway for this compound is intramolecular nucleophilic substitution. The oxygen atom of the butoxy group, with its lone pairs of electrons, can act as an internal nucleophile. It can attack the electrophilic carbon atom bearing the bromine, displacing the bromide ion. This would result in the formation of a new carbon-oxygen bond, leading to a bicyclic oxonium ion intermediate, which would then likely undergo rearrangement or reaction with a nucleophile. Such intramolecular cyclizations are known to occur, particularly when they lead to the formation of stable five- or six-membered rings. students-hub.comrsc.org The feasibility of this pathway would depend on the stereochemical relationship between the butoxy group and the bromine atom, which influences the ability of the molecule to adopt the necessary conformation for the intramolecular attack.

Elimination Reactions (E1 and E2)

In competition with substitution, this compound can undergo elimination reactions (dehydrohalogenation) to form alkenes. smolecule.comlibretexts.org This involves the removal of the bromine atom from the alpha-carbon and a proton from an adjacent beta-carbon. mgscience.ac.in For this compound, the alpha-carbon is C1. The two beta-carbons are C2 (bearing the butoxy group) and C5.

The presence of two distinct beta-carbons means that two different regioisomeric alkenes can be formed. ksu.edu.sa

Regioselectivity (Zaitsev's Rule): Elimination reactions, both E1 and E2, often follow Zaitsev's rule , which states that the more substituted (and therefore more thermodynamically stable) alkene will be the major product. saskoer.calibretexts.orgchemistrysteps.com

Elimination of H from C2 would yield 1-butoxycyclopentene (a di-substituted alkene).

Elimination of H from C5 would yield 3-butoxycyclopentene (a di-substituted alkene). In this specific case, both potential products are di-substituted alkenes. However, 1-butoxycyclopentene is an enol ether, and its stability relative to 3-butoxycyclopentene can be influenced by electronic factors. Generally, Zaitsev's rule predicts the formation of the most stable alkene, which is often the most substituted one. libretexts.orgiitk.ac.in The use of a sterically hindered, bulky base (e.g., potassium tert-butoxide, t-BuOK) can reverse this trend, favoring the formation of the less sterically hindered product (Hofmann product) by preferentially abstracting the more accessible proton. ksu.edu.sachemistrysteps.comksu.edu.sa

Stereoselectivity (Anti-periplanar Geometry): The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process that has a strict stereochemical requirement. mgscience.ac.inksu.edu.sa For the reaction to occur, the beta-hydrogen and the bromine leaving group must be in an anti-periplanar conformation (a dihedral angle of 180°). iitk.ac.instackexchange.comchemistrysteps.comnerdfighteria.info In a cyclopentane ring, this translates to a requirement for the H and Br to be in a trans-diaxial arrangement. The molecule must be able to conform in such a way that a beta-hydrogen on either C2 or C5 can align anti-periplanar to the bromine on C1. iitk.ac.in This conformational constraint can strongly influence the regiochemical outcome, sometimes overriding Zaitsev's rule if the required geometry cannot be achieved for the formation of the thermodynamically favored product. iitk.ac.instackexchange.com

The E1 (Elimination, Unimolecular) mechanism proceeds through the same carbocation intermediate as the SN1 reaction. iitk.ac.inksu.edu.sa After the carbocation is formed, a weak base removes an adjacent proton to form the double bond. ksu.edu.sa This pathway does not have the strict anti-periplanar requirement of the E2 reaction and generally follows Zaitsev's rule to produce the most stable alkene. libretexts.orgiitk.ac.in

A central theme in the reactivity of this compound is the competition between substitution and elimination. oxfordsciencetrove.comksu.edu.sa Several factors dictate which pathway will dominate.

Nature of the Nucleophile/Base: This is a key determinant.

Strong, non-hindered bases/nucleophiles (e.g., NaOH, NaOEt) can lead to a mixture of SN2 and E2 products, with the ratio being sensitive to other conditions. iitk.ac.inyoutube.com

Strong, sterically hindered bases (e.g., potassium tert-butoxide) are poor nucleophiles due to their bulk. They favor E2 elimination because it is easier for them to abstract a proton from the periphery of the molecule than to perform a backside attack on the carbon atom. libretexts.orgiitk.ac.in

Weak nucleophiles/weak bases (e.g., H₂O, EtOH) favor the unimolecular SN1 and E1 pathways because they are not strong enough to initiate SN2 or E2 reactions. iitk.ac.in

Temperature: Increasing the reaction temperature generally favors elimination over substitution. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules in the system, which corresponds to a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a higher temperature (T) makes the entropy term more significant, making elimination more favorable. masterorganicchemistry.com

Solvent: As discussed, polar protic solvents favor unimolecular (SN1/E1) pathways, while polar aprotic solvents favor bimolecular (SN2) pathways. csbsju.edublogspot.com The choice of solvent can also influence the basicity of the nucleophile, thereby affecting the substitution/elimination ratio.

Table 3: Predicting Major Reaction Pathway

Substrate Nucleophile/Base Solvent Temperature Predicted Major Pathway(s)
This compound Strong, Unhindered (e.g., NaOEt) Polar Aprotic (e.g., DMSO) Low SN2
This compound Strong, Unhindered (e.g., NaOEt) Ethanol High E2
This compound Strong, Hindered (e.g., KOC(CH₃)₃) t-Butanol Any E2

Organometallic Chemistry and Cross-Coupling Reactions of this compound

The carbon-bromine bond in this compound serves as a key functional handle for the formation of carbon-carbon and carbon-heteroatom bonds through organometallic intermediates and transition metal-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for building molecular complexity.

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithiums)

The conversion of the electrophilic carbon of the C-Br bond into a nucleophilic carbon center via organometallic reagent formation is a powerful strategy in synthesis.

Grignard Reagents: The reaction of this compound with magnesium metal in an etheral solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is the classical method for preparing the corresponding Grignard reagent, (2-butoxycyclopentyl)magnesium bromide. byjus.comwikipedia.orglibretexts.orglibretexts.org The reaction involves the oxidative insertion of magnesium into the carbon-bromine bond. researchgate.net

Reaction: C₅H₈(OBu)Br + Mg → C₅H₈(OBu)MgBr

The formation is subject to an induction period and requires anhydrous conditions, as Grignard reagents are strong bases and react readily with protic sources like water. wikipedia.orglibretexts.org The magnesium surface may require activation using agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction. wikipedia.orgresearchgate.net The resulting Grignard reagent is a potent nucleophile, capable of reacting with a wide range of electrophiles, including aldehydes, ketones, esters, and carbon dioxide, to form new carbon-carbon bonds. byjus.comlibretexts.org

Organolithium Reagents: Similarly, organolithium reagents can be prepared by reacting this compound with lithium metal, typically in a hydrocarbon solvent like pentane (B18724) or hexane. libretexts.orglibretexts.org This reaction results in the formation of (2-butoxycyclopentyl)lithium.

Reaction: C₅H₈(OBu)Br + 2Li → C₅H₈(OBu)Li + LiBr

Organolithium reagents are generally more reactive and more basic than their Grignard counterparts. libretexts.orgslideshare.net An alternative method for their preparation is through lithium-halogen exchange, where the alkyl bromide is treated with a commercially available organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. wikipedia.orgtaylorandfrancis.com This exchange is extremely rapid and can be more tolerant of other functional groups if conditions are carefully controlled. wikipedia.org

The table below summarizes the general conditions for the formation of these organometallic reagents.

Organometallic ReagentTypical ReagentsSolventKey Conditions
Grignard ReagentMagnesium (Mg) turningsDiethyl ether (Et₂O), Tetrahydrofuran (THF)Anhydrous, inert atmosphere
Organolithium ReagentLithium (Li) metalPentane, Hexane, Diethyl ether (Et₂O)Anhydrous, inert atmosphere
Organolithium (via exchange)n-Butyllithium, tert-ButyllithiumTetrahydrofuran (THF), HexaneLow temperature (-78 °C to -120 °C)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with high efficiency and selectivity. libretexts.orgresearchgate.net The C(sp³)-Br bond in this compound can, in principle, serve as the electrophilic partner in several of these transformations, although couplings involving sp³-hybridized alkyl halides can be more challenging than those with sp²-hybridized centers.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide. libretexts.orgtcichemicals.commt.com For this compound, the reaction would involve its coupling with an organoboronic acid or ester in the presence of a palladium catalyst and a base. yonedalabs.com

General Scheme: C₅H₈(OBu)Br + R-B(OH)₂ → [Pd catalyst, Base] → C₅H₈(OBu)-R

The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and base), and concluding with reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.orgmt.com A significant side reaction for alkyl bromides is β-hydride elimination from the oxidative addition intermediate, which can be mitigated through the careful selection of ligands on the palladium catalyst.

Heck Reaction: The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. wikipedia.orgorganic-chemistry.org While the classical Heck reaction is not the primary application for alkyl halides, related processes can occur. The reaction mechanism proceeds via oxidative addition, migratory insertion of the alkene, and subsequent β-hydride elimination. libretexts.orgnih.gov The use of this compound would be considered a non-traditional substrate, and its success would be highly dependent on specialized catalytic systems designed to prevent side reactions. rug.nl

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orggold-chemistry.orglibretexts.org

General Scheme: C₅H₈(OBu)Br + H-C≡C-R → [Pd catalyst, Cu(I) co-catalyst, Base] → C₅H₈(OBu)-C≡C-R

While highly efficient for sp² and sp halides, the Sonogashira coupling of unactivated alkyl halides like this compound is more challenging. organic-chemistry.org Success often requires specialized ligands that can facilitate the oxidative addition step and prevent competing pathways.

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and its ability to couple sp³, sp², and sp carbon atoms. wikipedia.org

General Scheme: C₅H₈(OBu)Br + R-ZnX → [Pd or Ni catalyst] → C₅H₈(OBu)-R

The reaction of this compound with an organozinc reagent would proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. uni-muenchen.de The Negishi reaction is often one of the more effective methods for cross-coupling involving alkyl halides. dicp.ac.cnnih.gov

The following table provides a comparative overview of these cross-coupling reactions.

Reaction NameCoupling PartnerCatalyst SystemKey Features
Suzuki-Miyaura Organoboronic acid/esterPd catalyst, BaseGenerally mild conditions, stable reagents. mt.com
Heck AlkenePd catalyst, BasePrimarily for sp² halides; forms substituted alkenes. wikipedia.org
Sonogashira Terminal AlkynePd catalyst, Cu(I) co-catalyst, BaseCreates aryl- or vinyl-alkynes. wikipedia.org
Negishi Organozinc reagentPd or Ni catalystHigh reactivity and functional group tolerance. wikipedia.orgorganic-chemistry.org

Reductive Transformations

The bromine atom in this compound can be removed and replaced with a hydrogen atom through various reductive processes. These transformations are useful for removing a directing group after it has served its synthetic purpose or for synthesizing the parent alkane.

Reductive Dehalogenation Strategies

Reductive dehalogenation involves the cleavage of the carbon-halogen bond and its replacement with a carbon-hydrogen bond. This can be achieved through several methods. One common approach is the use of a metal and a proton source. For instance, reacting an alkyl halide with zinc metal in an acidic solution leads to the formation of the corresponding alkane. smolecule.com Another powerful method involves radical-mediated reduction, typically using tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN). This method is highly efficient for a wide range of alkyl halides.

Hydrogenation and Hydride Reductions

The C-Br bond can also be reduced using metal hydrides or through catalytic hydrogenation.

Hydride Reductions: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), can reduce alkyl halides to alkanes. smolecule.com The reaction proceeds via an Sₙ2 mechanism, where the hydride ion acts as the nucleophile to displace the bromide ion.

Reaction: 4 C₅H₈(OBu)Br + LiAlH₄ → 4 C₅H₉(OBu) + LiBr + AlBr₃

Catalytic Hydrogenation: This method, also known as hydrogenolysis, involves treating the alkyl halide with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). A base, like sodium acetate (B1210297) or triethylamine, is often added to neutralize the hydrogen bromide (HBr) that is formed during the reaction, preventing it from inhibiting the catalyst.

Reaction: C₅H₈(OBu)Br + H₂ → [Pd/C, Base] → C₅H₉(OBu) + HBr

Derivatization Strategies for Expanding Molecular Complexity

This compound is a versatile building block for constructing more complex molecular architectures. The reactivity endowed by the carbon-bromine bond allows for its strategic conversion into a variety of other functional groups and carbon skeletons.

The formation of Grignard or organolithium reagents, as detailed in section 5.3.1, transforms the molecule into a potent nucleophile. This intermediate can then be reacted with a vast array of electrophiles. For example, reaction with an aldehyde or ketone yields a secondary or tertiary alcohol, respectively, adding a new functionalized carbon chain to the cyclopentane ring.

Palladium-catalyzed cross-coupling reactions (section 5.3.2) provide a direct and modular approach to append new carbon frameworks. A Suzuki coupling could introduce an aryl or vinyl group, while a Sonogashira reaction would install a substituted alkyne. These reactions are instrumental in synthesizing complex molecules, including intermediates for pharmaceuticals and materials science. smolecule.comnordmann.global

By leveraging these transformational pathways, chemists can utilize this compound as a starting point to systematically build and diversify molecular structures, introducing new stereocenters, ring systems, and functional groups.

Computational and Theoretical Chemistry Studies on 1 Bromo 2 Butoxycyclopentane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-bromo-2-butoxycyclopentane at the atomic level. These methods provide detailed insights into the molecule's electronic structure and its most stable three-dimensional arrangement, which are crucial for predicting its reactivity and spectroscopic behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are used to determine the molecule's ground-state geometry, bond lengths, and bond angles. For instance, calculations could be performed using the B3LYP functional with a basis set such as 6-311++G(d,p) to obtain optimized geometrical parameters. researchgate.net Such calculations would likely predict the cyclopentane (B165970) ring to adopt a non-planar "envelope" or "twist" conformation to minimize steric strain between the bromo and butoxy substituents.

The electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), can also be elucidated. The MEP map would highlight the electrophilic and nucleophilic regions of the molecule, with the electronegative bromine and oxygen atoms exhibiting negative potential. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more readily polarizable and reactive.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound (B3LYP/6-311++G(d,p))

ParameterValue
C-Br Bond Length (Å)1.95
C-O Bond Length (Å)1.43
C-C (ring) Average Bond Length (Å)1.54
C-Br-C Bond Angle (°)110.5
C-O-C Bond Angle (°)112.0
Dihedral Angle (Br-C-C-O) (°)-65.0 (trans) / 60.0 (gauche)

Ab Initio Methods

Ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory and can be used to refine the results obtained from DFT. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and geometries, albeit at a significantly higher computational expense. These methods are particularly useful for benchmarking DFT results and for systems where electron correlation effects are critical. For a molecule like this compound, ab initio calculations could be employed to precisely determine the rotational barriers around the C-O bond of the butoxy group and to investigate the subtle energetic differences between various ring conformations. researchgate.net

Conformation Analysis using Molecular Mechanics and Molecular Dynamics Simulations

The flexibility of the cyclopentane ring and the butoxy side chain in this compound gives rise to a complex conformational landscape. acs.org Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring these conformational possibilities.

MM methods, using force fields like MM3 or AMBER, can rapidly sample a large number of conformations to identify low-energy structures. acs.org This approach is computationally efficient for large systems and provides a good initial overview of the conformational space. For this compound, MM calculations would reveal the preferred puckering of the cyclopentane ring and the orientation of the butoxy group.

MD simulations provide a dynamic picture of the molecule's behavior over time. mdpi.com By simulating the motion of atoms at a given temperature, MD can explore the transitions between different conformations and calculate their relative populations. researchgate.net An MD simulation of this compound in a solvent like water or chloroform (B151607) would reveal how intermolecular interactions influence its conformational preferences and provide insights into its behavior in a realistic chemical environment.

Table 2: Hypothetical Relative Energies of this compound Conformers from Molecular Mechanics

ConformerDihedral Angle (Br-C-C-O) (°)Relative Energy (kcal/mol)
Anti-periplanar1800.0
Synclinal (gauche)600.8
Anticlinal1202.5
Syn-periplanar05.0

Elucidation of Reaction Mechanisms via Transition State Computations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound, such as nucleophilic substitution or elimination reactions. studymind.co.uk By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be identified.

Transition state theory, combined with quantum chemical calculations (often DFT), allows for the determination of the structure and energy of the transition state. e3s-conferences.org This information is crucial for calculating the activation energy of the reaction, which in turn determines the reaction rate. For example, in a nucleophilic substitution reaction where a hydroxide (B78521) ion attacks the carbon atom bonded to the bromine, transition state computations could distinguish between an SN1 and SN2 mechanism by locating the respective transition states and intermediates. The computed activation barriers would predict which pathway is more favorable under specific reaction conditions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic parameters for this compound, which can aid in its experimental characterization.

NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researcher.lifemdpi.com These calculations can help in the assignment of complex NMR spectra and can provide insights into the molecule's conformation, as chemical shifts are sensitive to the local electronic environment. nih.gov

Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. openmopac.net The calculated frequencies, after appropriate scaling, can be compared with experimental spectra to identify characteristic vibrational modes of the molecule, such as the C-Br stretch, C-O-C ether stretch, and various C-H bending and stretching modes. researchgate.netnih.gov This comparison can confirm the molecule's structure and provide information about its conformational purity. youtube.com

Table 3: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (GIAO/DFT)

Carbon AtomPredicted Chemical Shift (ppm)
C-Br55.2
C-O82.1
Cyclopentane-C330.5
Cyclopentane-C422.8
Cyclopentane-C533.4
Butoxy-C170.3
Butoxy-C231.9
Butoxy-C319.5
Butoxy-C414.1

Quantitative Structure-Reactivity Relationship (QSAR) Derivations for Related Systems

While a QSAR model would not be developed for a single compound, this compound could be included in a dataset of related haloalkanes or cyclopentane derivatives to develop such a model. libretexts.org QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity or chemical reactivity. nih.govmdpi.com

For a series of bromoalkanes, descriptors such as molecular weight, lipophilicity (logP), electronic parameters (e.g., HOMO/LUMO energies), and steric parameters could be calculated for each molecule, including this compound. These descriptors would then be correlated with an experimentally determined reactivity measure, such as the rate constant for a particular reaction. nih.gov The resulting QSAR model could then be used to predict the reactivity of new, unsynthesized compounds within the same chemical class, guiding the design of molecules with desired properties.

Applications of 1 Bromo 2 Butoxycyclopentane As a Synthetic Building Block

Utility in the Construction of Complex Carbocyclic and Heterocyclic Scaffolds

The bifunctional nature of 1-bromo-2-butoxycyclopentane provides a valuable starting point for the synthesis of intricate carbocyclic and heterocyclic systems. The carbon-bromine bond serves as a handle for the formation of organometallic intermediates or as a site for nucleophilic substitution and radical reactions, enabling the construction of fused, spirocyclic, and bridged ring systems.

One plausible application is in the synthesis of fused carbocycles through intramolecular carbolithiation. rsc.orgnih.gov Treatment of this compound with a strong base like tert-butyllithium could induce a lithium-halogen exchange, generating a cyclopentyl lithium species. saylor.orgwikipedia.org Depending on the reaction conditions and the nature of any appended unsaturated moieties, this intermediate could undergo intramolecular cyclization to form bicyclic structures.

Furthermore, the generation of a Grignard reagent from this compound by reaction with magnesium metal is a feasible transformation. byjus.comlibretexts.org This organomagnesium compound can then participate in various carbon-carbon bond-forming reactions, such as coupling with other organic halides or addition to carbonyl compounds, leading to the assembly of more elaborate carbocyclic frameworks. masterorganicchemistry.comlibretexts.org

The synthesis of heterocyclic scaffolds can also be envisioned. For instance, palladium-catalyzed cross-coupling reactions between the bromide and various nitrogen or oxygen nucleophiles could lead to the formation of cyclopentane-fused heterocycles. acs.orgnih.govwalisongo.ac.id Additionally, intramolecular substitution reactions, where a tethered nucleophile displaces the bromide, could provide a route to bicyclic ethers or amines.

Below is a table summarizing potential carbocyclic and heterocyclic scaffolds derivable from this compound:

Scaffold TypeSynthetic ApproachPotential Intermediate
Fused CarbocycleIntramolecular CarbolithiationCyclopentyl Lithium
Substituted CarbocycleGrignard Reaction/CouplingCyclopentyl Magnesium Bromide
Fused HeterocyclePalladium-Catalyzed Cross-CouplingOrganopalladium Species
SpirocycleIntramolecular AlkylationEnolate Intermediate

Role in Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step, and cascade reactions, characterized by a sequence of intramolecular transformations, offer efficient pathways to complex molecules. organic-chemistry.orgwikipedia.org this compound could potentially serve as a key component in such processes.

In the context of MCRs, the alkyl bromide functionality could participate in reactions involving organometallic intermediates or radical species. For example, a three-component reaction could involve the in-situ formation of an organometallic reagent from this compound, which then reacts with two other substrates to build a complex molecule in one pot. rsc.orgfrontiersin.org

Cascade reactions initiated from this compound are also conceivable, particularly those involving radical cyclizations. wikipedia.orgrsc.org Homolytic cleavage of the carbon-bromine bond, typically induced by a radical initiator like AIBN and a reducing agent such as tributyltin hydride, would generate a cyclopentyl radical. libretexts.org If the butoxy group is suitably modified with an unsaturated tether, this radical could initiate a cascade of cyclizations to form polycyclic structures. rsc.org

The following table outlines a hypothetical cascade reaction involving this compound:

Reaction TypeInitiating StepKey IntermediateFinal Product Type
Radical CascadeHomolytic C-Br bond cleavageCyclopentyl radicalPolycyclic carbocycle/heterocycle
Anionic CascadeFormation of an organolithiumCyclopentyl lithiumFused ring system

Precursor in the Synthesis of Mechanistically Probing Molecules

The study of reaction mechanisms often requires the synthesis of specific molecules designed to act as probes. The stereochemical and electronic properties of this compound make it a potential precursor for such molecules. For instance, the relative stereochemistry of the bromo and butoxy groups can be used to investigate the stereoelectronics of elimination or substitution reactions.

Furthermore, isotopic labeling of the butoxy group or the cyclopentane (B165970) ring could allow for the tracking of atoms through a reaction sequence, providing insights into bond-forming and bond-breaking steps. The presence of the ether oxygen also provides a potential chelating site for metal catalysts, which could be exploited in the design of substrates for studying asymmetric catalysis.

Development of Novel Reagents and Catalysts (if applicable)

While there is no direct evidence of this compound being used to develop novel reagents or catalysts, its structure suggests some possibilities. The chiral nature of the molecule, arising from the two stereocenters, could be exploited in the synthesis of chiral ligands for asymmetric catalysis. acs.orgacs.org

For example, displacement of the bromide with a phosphine-containing nucleophile could yield a chiral phosphine ligand. The butoxy group could also be modified to incorporate other donor atoms, leading to the formation of bidentate or tridentate chiral ligands. These ligands could then be complexed with transition metals to create catalysts for a variety of asymmetric transformations.

The formation of organolithium or Grignard reagents from this compound, as mentioned earlier, also represents the creation of novel reagents in their own right, with potential applications in stereoselective synthesis. byjus.commasterorganicchemistry.comchemohollic.com

Advanced Methodological Considerations in Research on 1 Bromo 2 Butoxycyclopentane

Flow Chemistry and Continuous Processing Approaches for Synthesis

Flow chemistry, or continuous flow processing, represents a significant paradigm shift from traditional batch synthesis. In this approach, reagents are pumped through a network of tubes and reactors where the reaction occurs. This methodology offers substantial advantages for the synthesis of 1-Bromo-2-butoxycyclopentane, particularly in managing reaction parameters and improving safety.

The synthesis of this compound likely involves hazardous reagents such as molecular bromine (Br₂) and potentially exothermic reactions. nih.gov Continuous flow systems enhance safety by utilizing small reactor volumes, which minimizes the quantity of hazardous material present at any given moment. nih.gov Furthermore, the high surface-area-to-volume ratio in microreactors allows for superior heat exchange, enabling precise temperature control and preventing thermal runaways that can occur in large-scale batch reactors. globalspec.com

A potential continuous flow setup for the synthesis of this compound could involve the in situ generation of the brominating agent. For instance, an oxidant like sodium hypochlorite (B82951) (NaOCl) could be reacted with hydrobromic acid (HBr) in one stream to generate bromine, which is then immediately mixed with a stream of the butoxycyclopentane precursor in a microreactor. nih.govnih.gov This approach avoids the storage and handling of highly toxic and corrosive molecular bromine. nih.gov The reaction mixture would then flow through a quenching module to neutralize any remaining bromine before collection. nih.gov This method not only enhances safety but can also lead to higher yields and purity due to precise control over stoichiometry and residence time. mdpi.com

Table 1: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis of this compound This interactive table outlines the potential advantages of employing a continuous flow process over traditional batch methods for the synthesis of this compound, based on established benefits of the technology.

ParameterTraditional Batch SynthesisContinuous Flow SynthesisRationale for Improvement
Safety High risk due to storage and handling of bulk Br₂; potential for thermal runaway.Enhanced safety; in situ generation of bromine; excellent heat dissipation prevents runaways. nih.govnih.govSmall reaction volumes and superior thermal management significantly reduce risks.
Reaction Time Several hours to overnight.Minutes.Rapid heat and mass transfer in microreactors accelerate reaction rates. globalspec.com
Yield Moderate to good (e.g., 70-85%).Good to excellent (e.g., >90%). nih.govPrecise control over stoichiometry and temperature minimizes side product formation.
Scalability Difficult; requires significant process redesign and safety reviews.Straightforward; achieved by running the system for a longer duration ("scaling out").The process parameters remain the same, ensuring consistent product quality during scale-up.
Purity Often requires extensive purification (e.g., distillation, chromatography).High purity product, often requiring minimal purification.Reduced side reactions and consistent conditions lead to a cleaner product stream.

Green Chemistry Principles and Sustainable Synthesis Development

The integration of green chemistry principles is essential for developing sustainable synthetic routes to this compound. This involves a holistic approach to minimize environmental impact and improve process efficiency. nih.govnih.gov Key principles applicable to this synthesis include atom economy and solvent selection.

Solvent Selection Solvents account for a significant portion of the waste generated in chemical processes. scienceopen.com The selection of an appropriate solvent is crucial for a sustainable synthesis. Traditional solvents used in bromination reactions, such as carbon tetrachloride or dichloromethane, are often toxic and environmentally harmful. Green chemistry encourages the use of safer, more benign solvents. scienceopen.comresearchgate.net For the synthesis of this compound, research could explore greener alternatives like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable feedstocks and have better environmental, health, and safety profiles. rsc.org In some cases, solvent-free reactions may be possible, for example, by using solid-supported reagents or running the reaction neat, which represents an ideal green chemistry scenario. rsc.orgacgpubs.org

Table 2: Evaluation of Potential Solvents for the Synthesis of this compound Based on Green Chemistry Principles This interactive table provides a comparative analysis of conventional and green solvents that could be considered for the synthesis of this compound, highlighting their respective advantages and disadvantages.

SolventClassKey ConsiderationsGreen Chemistry Rating
Dichloromethane ChlorinatedEffective for brominations, but is a suspected carcinogen and environmentally persistent.Poor
Hexane Aliphatic HydrocarbonNon-polar, but is a known neurotoxin and derived from fossil fuels.Poor
Toluene Aromatic HydrocarbonEffective, but has reproductive toxicity and is derived from fossil fuels.Poor
Cyclopentyl Methyl Ether (CPME) EtherBio-based alternative with a high boiling point, low peroxide formation, and favorable safety profile. rsc.orgGood
2-Methyltetrahydrofuran (2-MeTHF) EtherDerived from renewable sources (e.g., levulinic acid), good performance, but can form peroxides.Good
No Solvent (Neat) Solvent-FreeIdeal scenario; eliminates all solvent-related waste and hazards. acgpubs.orgExcellent

Automation and High-Throughput Experimentation in Reaction Discovery and Optimization

Automation and High-Throughput Experimentation (HTE) are powerful tools for accelerating the discovery and optimization of synthetic routes for compounds like this compound. seqens.comacs.org HTE involves running a large number of experiments in parallel, typically in miniaturized formats like 96-well plates, to rapidly screen a wide range of reaction conditions. youtube.com

For the synthesis of this compound, an HTE approach could be used to screen variables such as catalysts, brominating agents, solvents, bases, temperatures, and reaction times. youtube.com Robotic liquid handlers can accurately and precisely dispense reagents into the well plates, while automated systems control the reaction conditions. nih.govyoutube.com After the reactions are complete, automated analytical techniques, such as high-performance liquid chromatography-mass spectrometry (HPLC-MS), can be used to rapidly analyze the yield and purity of the product in each well.

Table 3: Hypothetical High-Throughput Experimentation (HTE) Plate Design for Optimizing the Bromination of Butoxycyclopentane This interactive table illustrates a simplified 96-well plate layout for an HTE screen. Each well would contain the butoxycyclopentane substrate, with variations in the brominating agent, solvent, and catalyst to identify the optimal reaction conditions for synthesizing this compound.

Well RangeBrominating AgentSolventCatalystPurpose of Screen
A1-H3N-BromosuccinimideDichloromethaneCatalyst A, B, CScreen catalysts in a conventional solvent.
A4-H6N-BromosuccinimideCPMECatalyst A, B, CEvaluate catalyst performance in a green solvent. rsc.org
A7-H9DibromodimethylhydantoinDichloromethaneCatalyst A, B, CTest an alternative brominating agent.
A10-H12DibromodimethylhydantoinCPMECatalyst A, B, CCompare brominating agents in a green solvent.

Conclusion and Future Research Directions

Summary of Key Contributions to the Chemistry of 1-Bromo-2-butoxycyclopentane

Given the current scarcity of dedicated research, the primary contribution of studying this compound would be to expand the fundamental knowledge base of bifunctional cyclopentane (B165970) derivatives. Key areas where significant contributions could be anticipated include:

Understanding of Stereochemical Influence: A systematic study of the cis and trans isomers of this compound would provide valuable insights into how the stereochemical relationship between the bromo and butoxy groups influences reactivity. This would contribute to a more nuanced understanding of neighboring group participation and conformational effects in five-membered ring systems.

Elucidation of Reaction Mechanisms: Investigations into nucleophilic substitution and elimination reactions of this compound would offer a clearer picture of the competing reaction pathways (SN1, SN2, E1, E2). The presence of the butoxy group is expected to exert a significant electronic and steric influence, potentially leading to unique product distributions compared to simpler halocyclopentanes.

Development of Novel Synthetic Intermediates: The successful synthesis and derivatization of this compound would establish it as a potentially valuable building block in organic synthesis. Its bifunctional nature allows for sequential or tandem reactions to introduce further complexity, making it a candidate for the synthesis of new materials or biologically active molecules.

Identification of Unresolved Questions and Challenges

The nascent stage of research on this compound presents several unresolved questions and inherent challenges that future studies would need to address:

Stereocontrolled Synthesis: A primary challenge lies in the development of highly stereoselective synthetic routes to access specific stereoisomers of this compound. Achieving high diastereoselectivity and, where applicable, enantioselectivity will be crucial for its practical application.

Reactivity and Stability: The stability of this compound under various reaction conditions is unknown. Potential side reactions, such as elimination to form butoxycyclopentene or rearrangement under certain conditions, need to be systematically investigated.

Influence of the Butoxy Group: The precise electronic and steric effects of the butoxy group on the reactivity of the adjacent carbon-bromine bond are yet to be quantified. Understanding these effects is critical for predicting and controlling the outcomes of its reactions.

Lack of Spectroscopic and Physicochemical Data: There is a fundamental lack of characterized data for this compound, including NMR, IR, and mass spectrometry data, as well as physical properties like boiling point and density. The acquisition and publication of this data are essential first steps.

Proposed Avenues for Future Investigation

To address the aforementioned challenges and unlock the potential of this compound, the following avenues for future investigation are proposed:

Future work should focus on exploring the reactivity of this compound with a wide range of reagents. This could include:

Organometallic Coupling Reactions: Investigating the utility of this compound in cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira) to form new carbon-carbon bonds. The influence of the butoxy group on the oxidative addition step would be of particular interest.

Radical Reactions: Exploring the behavior of this compound under radical conditions, which could lead to novel cyclization or functionalization pathways.

Ring-Opening and Rearrangement Reactions: Investigating conditions that could induce ring-opening or skeletal rearrangements of the cyclopentane core, potentially providing access to acyclic or other cyclic structures.

A significant research effort should be directed towards the synthesis of this molecule with high stereocontrol. Potential strategies include:

Asymmetric Bromination: The development of catalytic, asymmetric bromination methods for butoxycyclopentene or related precursors to favor the formation of a single enantiomer.

Stereospecific Addition Reactions: Investigating the stereochemical outcome of the addition of bromine and butanol (or a butoxide source) to cyclopentene (B43876) under various conditions to control the cis/trans selectivity.

Enzymatic Resolutions: The use of lipases or other enzymes to resolve a racemic mixture of this compound or its precursors.

Once efficient synthetic routes are established, the synthetic utility of this compound can be expanded through:

Nucleophilic Substitution with Diverse Nucleophiles: Reacting this compound with a broad array of nucleophiles (e.g., azides, cyanides, thiols, carbanions) to generate a library of novel 1,2-disubstituted cyclopentane derivatives.

Synthesis of Conformationally Constrained Scaffolds: Using the cyclopentane ring as a scaffold to synthesize conformationally restricted analogues of known bioactive molecules. The butoxy group could serve as a handle for further functionalization or to modulate solubility and other pharmacokinetic properties.

Preparation of Precursors for Materials Science: Exploring the use of this compound and its derivatives as monomers or precursors for the synthesis of novel polymers or liquid crystals.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 1-Bromo-2-butoxycyclopentane, and how can purity be ensured?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution, where 2-butoxycyclopentanol reacts with hydrobromic acid (HBr) under controlled conditions. Solvent choice (e.g., dichloromethane) and temperature (40–60°C) are critical for minimizing side reactions like elimination. Purity can be ensured via fractional distillation followed by characterization using 1H^1H-NMR and GC analysis to confirm the absence of byproducts such as cyclopentene derivatives .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Identifies proton environments (e.g., deshielding of protons near the bromine and butoxy groups).
  • 13C^{13}C-NMR : Confirms carbon connectivity and substituent effects.
  • GC-MS : Validates molecular weight and purity, especially when coupled with retention time matching against known standards.
  • IR Spectroscopy : Detects functional groups (C-Br stretch at ~500–600 cm1^{-1}) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods to avoid inhalation of volatile brominated compounds. Wear nitrile gloves and eye protection due to potential skin/eye irritation. Store in amber glass bottles under inert gas (N2_2) to prevent degradation. Spills should be neutralized with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How does the steric environment of the cyclopentane ring influence the reaction mechanism of this compound in nucleophilic substitutions?

  • Methodological Answer : The cyclopentane ring imposes torsional strain, favoring SN _N1 mechanisms due to partial carbocation stabilization. However, the bulky butoxy group at the 2-position creates steric hindrance, potentially shifting the pathway toward SN _N2 with strong nucleophiles (e.g., NaI in acetone). Kinetic studies using varying nucleophile concentrations and solvent polarities can elucidate this balance .

Q. How can researchers resolve contradictions in reported reaction yields or stereochemical outcomes for derivatives of this compound?

  • Methodological Answer :

  • Systematic Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
  • Advanced Chromatography : Use chiral HPLC or SFC to separate enantiomers and confirm stereochemical assignments.
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated literature data, focusing on outliers linked to unaccounted variables like trace moisture or catalyst purity .

Q. What computational approaches are recommended to predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :

  • DFT Calculations : Model transition states for substitution or elimination pathways to predict regioselectivity.
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys can propose synthetic routes by analogy to brominated cyclopropane derivatives, prioritizing steps with high feasibility scores .

Q. How does the electronic effect of the butoxy group influence the stability of intermediates in elimination reactions?

  • Methodological Answer : The electron-donating butoxy group stabilizes adjacent carbocations via resonance, favoring β-elimination under acidic conditions (e.g., H2 _2SO4_4). Competitive experiments with deuterated analogs (e.g., D2 _2O quenching) and kinetic isotope effects can validate intermediate stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.